Quinolactacin A
Description
Discovery and Historical Context of Quinolactacin A
Original Isolation and Producing Organisms
The initial discovery of the quinolactacins, including this compound, was reported in 2000 by a team of researchers who isolated these novel quinolone compounds from the cultured broth of a fungal strain, EPF-6. nih.gov This strain was identified as a species of Penicillium, which was originally isolated from the larvae of the mulberry pyralid, Margaronia pyloalis Welker. nih.gov The isolation process involved solvent extraction and chromatographic purification from the culture medium. nih.gov
Subsequent research has consistently identified Penicillium species as the producers of quinolactacins. rsc.orgscispace.com For instance, Quinolactacin A1 was isolated from the solid-state fermentation of Penicillium citrinum 90648. medchemexpress.com Another strain of P. citrinum, designated MST-F10130 and isolated from an Australian soil sample, was also found to produce this compound. Furthermore, a new variant, Quinolactacin H, was discovered in the culture of Penicillium sp. ENP701, which originated from a water sample from the East China Sea, marking the first isolation of a quinolactacin from a marine source of Penicillium. rsc.orgscispace.com
Identification of Structural Variants and Epimers
Following the initial discovery of Quinolactacins A, B, and C, further research led to the identification of several structural variants and epimers. nih.gov In 2001, diastereomers (S)-quinolactacin-A and (R)-quinolactacin-A were identified from the solid-state fermentation of Penicillium citrinum 90648. rsc.orgnih.gov this compound is now understood to be a mixture of two epimers, Quinolactacin A1 and Quinolactacin A2. bertin-bioreagent.comcaymanchem.com
The quinolactacin family is known to be susceptible to C-3 epimerization under aqueous conditions, leading to the formation of different diastereomers. nih.govnih.gov For example, Quinolactacin A2 can epimerize at the C-3 position to generate Quinolactacin A1. nih.gov Decomposition studies have suggested that Quinolactacins A2 and B2 may be the genuine natural products, with other isolated forms potentially being decomposition artifacts.
Over the years, the family of known quinolactacins has expanded to include several other members. (S)-Quinolactacin-D and (R)-quinolactacin-D were isolated in 2006 from an Australian strain of P. citrinum. rsc.orgnih.gov Other identified variants include Quinolactacin B1, C1, D1, and D2. More recently, a new derivative, quinolactone A, along with the epimers quinolactacin C1 and 3-epi-quinolactacin C1, were isolated from the mangrove-derived endophytic fungus Penicillium citrinum YX-002. researchgate.net
Classification within Natural Product Chemistry
Quinolone Alkaloids
This compound and its analogues are classified as quinolone alkaloids. nih.govcaymanchem.comresearchgate.netnih.gov The core chemical structure features a quinolone skeleton. nih.govresearchgate.net This places them within a broad class of natural products that exhibit a wide range of biological activities. rsc.orgscispace.com The quinolone motif is a significant structural subunit found in many complex natural products. rsc.org Specifically, the fungal quinolactacins are characterized as N-methyl-4-quinolones. nih.govresearchgate.net
Pyrroloquinoline-Type Compounds
In addition to being classified as quinolone alkaloids, quinolactacins are also recognized as the first reported pyrroloquinoline-type natural compounds. rsc.orgbertin-bioreagent.comnaturalproducts.netmdma.ch Their unique structure consists of a quinolone skeleton fused with a γ-lactam ring. nih.govresearchgate.net This hybrid scaffold is a defining feature of the quinolactacin family. nih.gov The biosynthesis of this quinolone-γ-lactam structure is a subject of ongoing research. nih.gov
Significance in Natural Product Research
This compound and its related compounds are significant in natural product research due to their novel chemical structures and interesting biological activities. The unique fusion of a quinolone and a γ-lactam ring presents a new pharmacophore structure. nih.gov This has spurred interest in their total synthesis and the elucidation of their biosynthetic pathways. rsc.orgscispace.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-butan-2-yl-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHQAMWKNPOTDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways of Quinolactacin a
Precursor Utilization and Origin
The construction of the quinolactacin A scaffold relies on the incorporation of specific amino acids and a methyl group donor.
Role of L-Isoleucine and L-Kynurenine
The foundational elements of the quinolone-γ-lactam structure are derived from two key amino acids: L-isoleucine and L-kynurenine. nih.govresearchgate.net Isotope labeling studies have confirmed that L-isoleucine is directly incorporated into the γ-lactam portion of the molecule. researchgate.netresearchgate.net L-kynurenine, a metabolite of L-tryptophan, serves as the precursor to the quinolone core. nih.govresearchgate.net The biosynthesis of L-kynurenine from L-tryptophan is catalyzed by the enzyme indoleamine-2,3-dioxygenase (IDO), which produces the unstable intermediate N-formyl-L-kynurenine. This is subsequently hydrolyzed by kynurenine (B1673888) formamidase. nih.govuniprot.org
Methionine as a Methyl Group Donor
The N-methyl group present in the quinolone structure of this compound originates from the amino acid L-methionine. nih.govresearchgate.netresearchgate.net This methylation step is crucial for the formation of the final compound and is likely facilitated by an S-adenosylmethionine (SAM)-dependent methyltransferase. nih.govuniprot.org SAM is a universal methyl donor in numerous biological reactions. nih.gov
Identification of Key Intermediates
The biosynthetic pathway from L-kynurenine to the quinolone core involves several key intermediates. Following its formation from tryptophan, L-kynurenine undergoes methylation to yield N-methyl-kynurenine. nih.govuniprot.org This is then subjected to oxidative decarboxylation, a reaction catalyzed by an FMN-dependent dehydrogenase, to produce 2-aminobenzoylacetamide. uniprot.org An amidase, located outside the primary gene cluster, is believed to hydrolyze this intermediate to form the unstable β-keto acid, N-methyl-2-aminobenzoylacetate. researchgate.netuniprot.orgnih.gov This β-keto acid is a critical precursor that can spontaneously cyclize to form N-methyl-4-hydroxy-2-quinolone, but is efficiently captured by the downstream enzymatic machinery for the synthesis of this compound. uniprot.org
Enzymatic Mechanisms and Gene Clusters
The assembly of this compound is orchestrated by a dedicated set of enzymes encoded within a specific gene cluster. Nonribosomal peptide synthetases (NRPSs) play a central role in this process.
Nonribosomal Peptide Synthetase (NRPS) Involvement
The biosynthesis of this compound is a prime example of an NRPS-mediated pathway. nih.govacs.orgnih.gov Two distinct single-module NRPSs, designated QulA and QulB, have been identified and are essential for the formation of the quinolone-γ-lactam hybrid structure. nih.gov These enzymes work in concert to incorporate the precursor molecules and catalyze the key condensation reactions. The involvement of NRPSs allows for the assembly of the complex molecule in a stepwise and controlled manner, independent of ribosomal protein synthesis. nih.gov
Characterization of Specific Enzymes and Their Functions (e.g., QulI, QulB, QulA)
Detailed genetic and in vitro studies have elucidated the functions of several key enzymes within the quinolactacin biosynthetic gene cluster. nih.govnih.gov
QulI : This enzyme is an indoleamine-2,3-dioxygenase (IDO). nih.govuniprot.org Its primary function is to catalyze the conversion of L-tryptophan to N-formyl-L-kynurenine, the initial step in the formation of the L-kynurenine precursor. nih.govuniprot.org While deletion of the qulI gene significantly reduces this compound production, it does not completely abolish it, suggesting the presence of other endogenous IDO enzymes in the host organism that can partially compensate for its function. nih.gov
QulB : This is a single-module NRPS consisting of a condensation (C), adenylation (A), and thiolation (T) domain. nih.gov The adenylation domain is responsible for the activation of the β-keto acid precursor, N-methyl-2-aminobenzoylacetate. nih.govuniprot.org The activated precursor is then loaded onto the thiolation domain. Interestingly, the condensation domain of QulB is inactivated and is thought to play a structural role. nih.gov
QulA : This is another single-module NRPS containing a condensation (C), adenylation (A), thiolation (T), and a reductase (R) domain. nih.gov The adenylation domain of QulA specifically activates L-isoleucine. The reductase domain of QulA is a specialized type known as an R* domain, which catalyzes a Dieckmann condensation reaction. nih.govnih.gov This crucial step joins the β-keto acid from QulB with L-isoleucine from QulA, leading to the formation of the γ-lactam ring and the release of a 4-ketopyrrolidinone intermediate. nih.govuniprot.org This intermediate then undergoes a spontaneous cyclization to yield the final quinolone-γ-lactam scaffold of this compound. nih.govuniprot.org
Molecular Basis of Quinolone-γ-Lactam Hybrid Formation
The quinolone-γ-lactam hybrid, a key pharmacophore, is constructed through a remarkable enzymatic cascade. nih.govnih.govresearchgate.net This process begins with the nonproteinogenic amino acid L-kynurenine, which is derived from the catabolism of L-tryptophan. nih.govresearchgate.net A series of modifications, including methylation, oxidative decarboxylation, and amide hydrolysis, transforms L-kynurenine into an unusual and unstable β-keto acid precursor, N-methyl-2-aminobenzoylacetate. nih.govnih.govresearchgate.net
Two single-module non-ribosomal peptide synthetases (NRPSs) then play a crucial role. nih.govnih.govresearchgate.net One NRPS activates and incorporates the β-keto acid, while the other incorporates L-isoleucine. nih.govnih.govresearchgate.net The subsequent condensation of these two activated units, catalyzed by the NRPSs, leads to the formation of the quinolone-γ-lactam structure. nih.govnih.govresearchgate.net This represents a novel strategy in nature for generating molecular complexity. nih.gov
Dieckmann Condensation in Biosynthesis
A critical step in the formation of the γ-lactam ring is a Dieckmann condensation reaction. nih.govnih.govresearchgate.netrsc.org Following the NRPS-catalyzed condensation of N-methyl-2-aminobenzoylacetate and L-isoleucine, the resulting intermediate undergoes an intramolecular cyclization via Dieckmann condensation to yield the characteristic quinolone-γ-lactam core. nih.govnih.govresearchgate.netrsc.org This enzymatic strategy is a notable departure from typical polyketide synthase (PKS) machinery and expands the known biosynthetic paradigms for quinolone-γ-lactam natural products. nih.govnih.govresearchgate.net
Genetic Engineering and Pathway Manipulation
The elucidation of the this compound biosynthetic gene cluster has opened avenues for genetic engineering and pathway manipulation to produce novel analogs and understand the underlying biosynthetic logic. nih.govresearchgate.netacs.org
Heterologous Reconstitution Strategies
The biosynthetic pathway of this compound has been successfully reconstituted in a heterologous host, Aspergillus nidulans. nih.govacs.org By expressing the identified biosynthetic genes from Penicillium citrinum, researchers have been able to produce this compound, confirming the function of the cloned gene cluster. nih.govacs.org This approach provides a powerful platform for studying the functions of individual enzymes and for engineering the pathway. nih.govresearchgate.net In vitro enzymatic synthesis has also been employed to further dissect the pathway and confirm the roles of specific enzymes. nih.govacs.orgnih.gov
Combinatorial Biosynthesis for Analog Production
The flexibility of the reconstituted pathway has been exploited for the production of novel quinolactacin analogs through combinatorial biosynthesis. nih.gov A notable achievement has been the creation of N-desmethyl this compound. nih.gov This was accomplished by constructing a hybrid pathway that combines genes from both fungal and bacterial sources within the heterologous host. nih.gov Specifically, a bacterial pathway for the synthesis of 2-aminobenzoylacetate (2-ABA), the desmethyl equivalent of the natural β-keto acid precursor, was introduced into the A. nidulans strain expressing the quinolactacin NRPS machinery. nih.gov The fungal NRPSs were able to accept this unnatural precursor, leading to the production of the N-desmethyl analog. nih.gov
Uncovering Novel Biosynthetic Strategies
The investigation into this compound biosynthesis has unveiled a unique strategy employed by nature to generate structural diversity. nih.gov The pathway's use of a modified amino acid, N-methyl-2-aminobenzoylacetate, as a building block for an NRPS-catalyzed condensation represents a significant departure from canonical biosynthetic pathways. nih.govresearchgate.net This discovery highlights how nature can decouple NRPS machinery from PKS systems to create complex hybrid molecules. nih.govnih.govresearchgate.net The bioconversion of L-kynurenine into the unstable β-keto acid precursor is a key element of this novel strategy, showcasing the intricate enzymatic modifications that can occur to generate specialized metabolites. nih.govresearchgate.net
Total Synthesis and Synthetic Methodologies of Quinolactacin a and Analogues
Early Synthetic Endeavors and Biomimetic Approaches
Initial efforts to synthesize quinolactacins were often inspired by their proposed biosynthetic pathways. A biomimetic synthesis of quinolactacin B was achieved, providing a foundational understanding of the molecule's construction. oup.com One of the early biomimetic total syntheses of quinolactacin B utilized acetic acid, valine, and anthranilic acid as precursors. researchgate.net Another biomimetic synthesis of Quinolactacin A2 from tryptamine (B22526) was accomplished in eight steps, albeit with a modest yield of approximately 8%. nih.gov These early studies were crucial in confirming the structure of the natural products and paving the way for more refined synthetic strategies. They often involved the construction of the quinolone-γ-lactam core, which proved to be chemically sensitive and could lead to epimerization at the C-3 position. nih.gov
Enantioselective Total Synthesis of Quinolactacin A and Related Compounds
A primary challenge in the synthesis of this compound is the control of its stereochemistry. Consequently, the development of enantioselective total syntheses has been a major focus of research, leading to the successful preparation of various stereoisomers of quinolactacins. rsc.orgnih.govscispace.comx-mol.net
A cornerstone in the enantioselective synthesis of this compound and its analogues is the asymmetric Pictet–Spengler reaction. rsc.orgnih.govrsc.org This reaction is instrumental in constructing the chiral β-carboline core of the molecule. rsc.orgnih.gov In 2003, an enantioselective total synthesis of (S)-quinolactacins-A, (R)-quinolactacins-A, and (R)-quinolactacins-B was reported where the asymmetric Pictet–Spengler reaction was a key step. rsc.orgnih.gov This was followed by the assembly of the quinolone skeleton via Winterfeldt oxidation. rsc.orgnih.gov
Different approaches to achieve asymmetry in the Pictet–Spengler reaction have been explored. One method involves the use of N,N-phthaloyl-protected tert-leucine chlorides as chiral auxiliaries to achieve diastereoselective synthesis of the chiral β-carboline. rsc.orgnih.govscispace.com Another highly effective strategy employs chiral catalysts. For instance, a chiral thiourea (B124793) catalyst has been used in the asymmetric acetyl-Pictet–Spengler cyclization of an imine intermediate to produce an N-acetyl tetrahydro-β-carboline with high enantiomeric excess (99.5% ee). rsc.org This catalytic approach has been successfully applied to the total synthesis of both (R)-(+)-quinolactacin-H and (S)-(−)-quinolactacin-H. nih.govx-mol.net The development of asymmetric Pictet-Spengler reactions represents a significant advancement, providing a reliable method to access the enantiomerically pure tetrahydro-β-carboline core, a privileged scaffold in many indole (B1671886) alkaloids. illinois.edu
Following the construction of the tetrahydro-β-carboline core, the subsequent formation of the quinolone ring system is typically achieved through an oxidation reaction, with the Winterfeldt oxidation being a prominent method. rsc.orgnih.govrsc.org This reaction facilitates the assembly of the quinolone skeleton from the β-carboline structure. rsc.orgnih.gov
However, alternative conditions for this transformation have also been developed to improve efficiency and yield. One notable alternative to the classic Winterfeldt conditions is the use of potassium superoxide (B77818) (KO2) for the oxidation step. acs.orgnih.gov This modified approach has been successfully employed in the concise enantioselective total syntheses of (+)-quinolactacin B and (+)-quinolactacin A2. acs.orgnih.gov The development of such alternatives provides chemists with a broader toolkit for the construction of the quinolactacin scaffold. nih.gov
Asymmetric Pictet–Spengler Reaction
Advanced Synthetic Strategies for Quinolactacin Scaffolds
To further streamline the synthesis of the complex quinolactacin framework, researchers have explored more advanced and convergent synthetic strategies. These include the use of cycloaddition reactions for rapid core construction and the implementation of acyl migration and multicomponent reactions to enhance synthetic efficiency.
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been investigated for the construction of the quinolactacin core. analis.com.my Specifically, aza-Diels-Alder reactions have been explored to form the 4-pyridone-lactam moiety of the quinolactacin structure. analis.com.my This approach involves reacting an enone analogue, derived from a pyrrolidine-2,4-dione (B1332186) intermediate, with an amine-substituted diene. analis.com.my While this strategy offers a potentially rapid route to the tricyclic core, the limited availability of suitable amine-substituted dienes can be a challenge. analis.com.my
Acyl migration reactions have proven to be a key step in certain total syntheses of quinolactacin analogues, such as quinolactacide (B1249744). tandfonline.comtandfonline.comnih.gov This strategy often involves the rearrangement of an enol ester intermediate to form the desired 3-acyltetramic acid structure. uni-bayreuth.de This method provides a mild alternative for the crucial acylation step. uni-bayreuth.de
Multicomponent reactions (MCRs) offer a highly efficient approach to building molecular complexity in a single step from multiple starting materials. analis.com.my The synthesis of quinolactacin derivatives has been achieved through MCRs involving the reaction of diethyl oxaloacetate sodium salt, aldehydes, and amines. analis.com.my This strategy allows for the rapid assembly of substituted pyrrolidine-2,3-diones, which are key intermediates that can be further elaborated to the final quinolactacin scaffold. analis.com.my The use of MCRs represents a convergent and diversity-oriented approach to access a range of quinolactacin analogues. analis.com.myanalis.com.my
Pyrrolidine-2,4-dione Intermediate Chemistry
The synthesis of this compound and its analogues heavily relies on the strategic construction of a key structural motif: the pyrrolidine-2,4-dione, also known as a tetramic acid moiety. analis.com.mysu.ac.th This core is essential for the subsequent annulation to form the characteristic quinolone-lactam framework. analis.com.my The chemical strategies to access this intermediate are diverse, often starting from readily available amino acids, which allows for the introduction of stereochemistry that can be carried through to the final natural product. analis.com.my
A prevalent method for the formation of the pyrrolidine-2,4-dione intermediate involves an acid-mediated Meldrum's acid reaction followed by a tetramic acid cyclisation of different amino acids. analis.com.my This approach provides a robust entry to the desired heterocyclic system. Another well-established route is the Dieckmann-type cyclization. For instance, in the synthesis of quinolactacide, a related natural product, L-proline ethyl ester was first acetylated and then subjected to Dieckmann-type cyclization to successfully construct the 1-azabicyclo[3.3.0]octane-2,4-dione ring system. analis.com.my
Once the pyrrolidine-2,4-dione intermediate is formed, it serves as a versatile platform for further chemical transformations. The reactivity of this diketone system allows for selective modifications. For example, the carbonyl group at the C-4 position can be reduced to a hydroxyl group, which can then be eliminated to form an enone. analis.com.my This enone is a crucial dienophile for subsequent Diels-Alder or aza-Diels-Alder reactions to construct the fused pyridone-lactam moiety of the quinolactacin skeleton. analis.com.my
Alternatively, the pyrrolidine-2,4-dione intermediate can be acylated. analis.com.my Acylation with reagents like 2-nitrobenzoyl chloride yields an acylated tetramic acid. analis.com.my This intermediate can then undergo hydrogenation and subsequent cyclization to furnish the final quinolactacin derivatives. analis.com.my This acylation strategy provides an alternative to the Diels-Alder approach, especially when the required amine-substituted dienes are limited. analis.com.my The stability of the pyrrolidine-2,4-dione can exist in tautomeric forms, and its keto form is generally more stable in polar solvents. analis.com.my
Development of Quinolactacin Derivatives via Chemical Synthesis
The unique biological activities of quinolactacins, including the inhibition of tumor necrosis factor (TNF) production and acetylcholinesterase, have spurred significant interest in the design and synthesis of novel analogues to explore their structure-activity relationships (SAR). nih.gov Synthetic efforts have focused on modifying various parts of the quinolactacin scaffold, including the pyrrolidine-2,4-dione ring, the quinolone moiety, and the substituents at different positions.
One approach to generating novel analogues involves the synthesis of epimers and new derivatives through carefully controlled chemical transformations. For example, detailed chemical analysis of a solid-phase fermentation of Penicillium citrinum not only yielded known quinolactacins but also new epimers like quinolactacin B1 and C1, and completely new derivatives such as quinolonimide and quinolonic acid. These discoveries highlighted that quinolactacins can readily undergo C-3 epimerization and oxidation.
Guided by the biological activity of the natural products, researchers have designed and synthesized new analogues with potential therapeutic applications. For instance, an acetylcholinesterase (AChE) inhibitory activity-guided study led to the isolation of a new quinolinone derivative, quinolactone A, and a pair of epimers, quinolactacin C1 and 3-epi-quinolactacin C1, from a mangrove endophytic fungus. nih.gov The synthesis of these analogues often involves multicomponent reactions, which offer an efficient way to build molecular complexity. analis.com.my For example, a multicomponent reaction of diethyl oxaloacetate salt with aldehydes and amines has been utilized as an alternative route to produce quinolactacin derivatives. analis.com.my
Furthermore, the total synthesis of new, naturally occurring quinolactacins, such as quinolactacin-H, has been achieved. nih.gov The enantioselective total synthesis of both (S)- and (R)-quinolactacin-H was accomplished using an asymmetric Pictet-Spengler reaction as a key step. nih.gov This synthetic achievement not only confirmed the structure of the natural product but also provided material for biological evaluation, revealing potent antibiofilm activity against Pseudomonas aeruginosa. nih.gov The design of such analogues is often based on the principle of molecular hybridization, combining the quinolone scaffold with other pharmacophores to potentially target multiple biological pathways. acs.org
Table 1: Selected Novel Quinolactacin Analogs and their Reported Biological Activities
| Compound Name | Source/Synthesis Method | Key Structural Feature | Reported Biological Activity |
| Quinolactone A | Isolated from Penicillium citrinum YX-002 | New quinolinone derivative | Moderate AChE inhibitory activity (IC50 = 27.6 µM) nih.gov |
| Quinolactacin C1 | Isolated from Penicillium citrinum | Epimer of known quinolactacins | Cytotoxic activity |
| 3-epi-quinolactacin C1 | Isolated from Penicillium citrinum YX-002 | Epimer of quinolactacin C1 | Moderate AChE inhibitory activity nih.gov |
| Quinolonimide | Decomposition product of quinolactacins | Imide derivative | - |
| Quinolonic acid | Decomposition product of quinolactacins | Ring-opened acid derivative | - |
| (S)-quinolactacin-H | Total synthesis via asymmetric Pictet–Spengler reaction | Novel pyrroloquinoline-type | Strong inhibition and dispersion of Pseudomonas aeruginosa biofilms nih.gov |
| (R)-quinolactacin-H | Total synthesis via asymmetric Pictet–Spengler reaction | Enantiomer of natural product | Strong inhibition and dispersion of Pseudomonas aeruginosa biofilms nih.gov |
Structural diversification of the quinolactacin framework is crucial for developing new derivatives with improved biological properties and for understanding their mechanism of action. nih.govacs.org Chemical modifications have been explored at various positions of the quinolactacin core, leading to a wide array of new compounds.
A key strategy for diversification involves modifying the substituents on the pyrrolidine-2,4-dione ring. analis.com.my Since this part of the molecule is often derived from amino acids, using different starting amino acids in the synthesis leads to analogues with varied alkyl or aryl groups at the C-5 position. analis.com.my For example, the natural quinolactacins A, B, and C differ in the alkyl group at this position, being derived from L-isoleucine, L-valine, and another amino acid, respectively.
Another avenue for structural diversification is the modification of the quinolone ring system. While most natural quinolactacins are methylated at the nitrogen of the quinolone moiety, the synthesis of the N-desmethyl analog of this compound has been achieved by constructing a hybrid bacterial and fungal pathway in a heterologous host. acs.org The insecticidal natural product quinolactacide is also notable for lacking this N-methyl group, suggesting that this position is a key site for modification to alter biological activity. tandfonline.com
Furthermore, electrophilic and nucleophilic substitution reactions on the quinolone core provide access to a broad range of derivatives. rsc.org For instance, regioselective halogenation at the C3-position of the 4-quinolone skeleton can be achieved under mild conditions using hypervalent iodine(III) reagents. acs.org This allows for the introduction of halogen atoms, which can serve as handles for further functionalization or can directly influence the biological activity. The variation of substituents at the C2 and C3 positions of the 4-quinolone ring has been shown to significantly impact their cytotoxic activities. acs.org
The synthesis of hybrid molecules represents another important strategy for structural diversification. acs.org This involves coupling the quinoline (B57606) core with other heterocyclic systems known to possess biological activity. nih.gov For example, quinoline-aminopiperidine based urea (B33335) and thiourea derivatives have been synthesized as pharmacophoric hybrids, leading to compounds with promising antimycobacterial activity. nih.gov These approaches highlight the versatility of the quinolactacin scaffold for chemical modification and the potential for creating diverse libraries of compounds for drug discovery programs. acs.org
Biological Activities and Molecular Mechanisms Non Human Clinical Focus
Modulation of Immune Responses
Quinolactacin A has demonstrated notable immunomodulatory effects, primarily through its influence on cytokine production and the cellular pathways that govern inflammatory responses.
Inhibition of Tumor Necrosis Factor (TNF) Production in Macrophage Models
A key biological activity of this compound is its ability to inhibit the production of Tumor Necrosis Factor (TNF), a crucial cytokine in the inflammatory response. nih.govresearchgate.netrsc.org Studies using murine peritoneal macrophages and macrophage-like J774.1 cells have shown that this compound can effectively suppress TNF-α production induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that triggers strong immune responses. nih.govresearchgate.netrsc.org This inhibitory action suggests that this compound interferes with the signaling cascade initiated by LPS that leads to the synthesis and release of TNF-α. nih.gov The inhibition of TNF production is a significant finding, as excessive TNF-α is implicated in the pathogenesis of various inflammatory diseases. asm.orgresearchgate.net
| Cell Line | Inducer | Effect of this compound | Reference |
| Murine peritoneal macrophages | Lipopolysaccharide (LPS) | Inhibition of TNF production | nih.gov |
| Macrophage-like J774.1 cells | Lipopolysaccharide (LPS) | Inhibition of TNF production | nih.gov |
Cellular Pathways Affected in Immune Modulation
The immunomodulatory effects of this compound and related quinolone compounds are linked to their influence on intracellular signaling pathways, particularly the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. researchgate.netmdpi.comnih.gov The NF-κB pathway is a central regulator of inflammation, and its activation is a critical step in the transcriptional regulation of the TNF-α gene. nih.gov Research on similar quinolone compounds suggests that they may modulate the activity of transcription factors required for cytokine expression. asm.org For instance, some quinolones have been shown to suppress the expression of pro-inflammatory mediators by affecting the NF-κB and MAPK pathways. researchgate.net While the precise molecular targets of this compound within these pathways are still under investigation, its ability to inhibit TNF-α production strongly suggests an interaction with key components of the NF-κB signaling cascade. researchgate.netnih.gov
Neurobiological Activity
In addition to its immunomodulatory properties, this compound has been shown to interact with components of the nervous system, highlighting its potential as a neuroactive compound.
Acetylcholinesterase Inhibition and Cholinergic System Modulation
This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). medchemexpress.comcaymanchem.comscbt.combioaustralis.com The inhibition of AChE leads to an increase in the levels and duration of action of acetylcholine in the synaptic cleft, thereby modulating cholinergic neurotransmission. nih.govresearchgate.net Research has shown that a mixture of Quinolactacin A1 and its diastereomer, Quinolactacin A2, inhibits AChE. bioaustralis.com Specifically, (+)-Quinolactacin A1, a fungal metabolite from P. citrinum, has an IC50 value of 280 µM for AChE inhibition in vitro. caymanchem.com The cholinergic system is crucial for cognitive functions such as memory and learning, and its modulation by compounds like this compound is an area of active research. nih.govresearchgate.net
| Compound | Target | IC50 | Reference |
| (+)-Quinolactacin A1 | Acetylcholinesterase (AChE) | 280 µM | caymanchem.com |
Exploration of Related Quinolone Neurotoxicity in Model Organisms
While this compound itself has not been extensively studied for neurotoxicity, the broader class of quinolone antibiotics, to which it is structurally related, has been associated with neurological side effects. nih.gov The proposed mechanisms for quinolone-associated neurotoxicity involve their ability to cross the blood-brain barrier and interact with neurotransmitter systems. nih.gov Some quinolones can act on the N-methyl-D-aspartate (NMDA) receptor, an excitatory receptor in the brain. researchgate.net They can also inhibit the gamma-aminobutyric acid A (GABA-A) receptors, which are inhibitory. researchgate.net This dual action can lead to increased neuronal signaling and potential neurotoxic effects. researchgate.net The antibacterial mechanism of many quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. mdpi.comresearchgate.netoup.com While these are the primary bacterial targets, interactions with eukaryotic enzymes and receptors may contribute to their neurological effects in model organisms. nih.govmdpi.com
Anti-Biofilm Properties
Recent research has uncovered a novel biological activity of quinolactacins: the ability to inhibit and disperse bacterial biofilms.
Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection from antibiotics and host immune responses. nih.gov The enantiomers of a related compound, quinolactacin-H, have demonstrated strong activity in both inhibiting the formation of Pseudomonas aeruginosa PAO1 biofilms and dispersing pre-existing biofilms. rsc.orgscispace.com In a crystal violet microtiter plate assay, (S)-quinolactacin-H and (R)-quinolactacin-H showed potent inhibition of biofilm growth, with IC50 values of 16.7 µM and 24.5 µM, respectively. scispace.com Furthermore, these compounds were also effective at dispersing 24-hour-old preformed biofilms. scispace.com This is the first report of quinolactacins possessing strong anti-biofilm capabilities, suggesting their potential as agents to combat microbial resistance associated with biofilm formation. rsc.orgscispace.com The mechanism of this anti-biofilm activity is an area of ongoing investigation. scispace.com
| Compound | Target Organism | Biofilm Inhibition (IC50) | Biofilm Dispersion | Reference |
| (S)-quinolactacin-H | Pseudomonas aeruginosa PAO1 | 16.7 µM | Yes | scispace.com |
| (R)-quinolactacin-H | Pseudomonas aeruginosa PAO1 | 24.5 µM | Yes | scispace.com |
Efficacy against Bacterial Biofilm Growth (e.g., Pseudomonas aeruginosa)
Recent studies have identified certain variants of quinolactacin as potent agents against the formation of bacterial biofilms, particularly those of the opportunistic pathogen Pseudomonas aeruginosa. researchgate.netrsc.org This bacterium is a model organism for biofilm research and a significant cause of persistent infections. rsc.org
Specifically, the enantiomers of a variant named Quinolactacin-H, (R)-(+)-quinolactacin-H and (S)-(−)-quinolactacin-H, have demonstrated strong inhibitory effects on the growth of P. aeruginosa PAO1 biofilms. researchgate.netrsc.orgnih.gov In standard static biofilm growth assays using crystal violet staining, both enantiomers were effective at preventing the formation of surface-associated biomass. rsc.org This discovery is the first to report strong biofilm inhibition by a member of the quinolactacin family, suggesting their potential as a new class of anti-biofilm agents. researchgate.netrsc.org
| Compound | Target Organism | Biofilm Inhibition (IC₅₀) | Source |
| (S)-quinolactacin-H | Pseudomonas aeruginosa PAO1 | Not explicitly stated, but strong activity reported | researchgate.netrsc.org |
| (R)-quinolactacin-H | Pseudomonas aeruginosa PAO1 | Not explicitly stated, but strong activity reported | researchgate.netrsc.org |
Mechanism of Biofilm Dispersion
Beyond inhibiting biofilm formation, quinolactacins are also capable of disrupting and dispersing pre-existing, mature biofilms. The ability to disperse established biofilms is a critical feature for therapeutic agents, as many infections involve biofilms that are already formed. nih.gov Active biofilm dispersal is a natural process that bacteria use to transition from a sessile to a planktonic (free-swimming) state, often triggered by environmental cues. mdpi.comnih.govfrontiersin.org This process can involve the enzymatic degradation of the extracellular polymeric substance (EPS) matrix that holds the biofilm together. nih.gov
Both (S)-quinolactacin-H and (R)-quinolactacin-H have been shown to be potent dispersers of 24-hour-old P. aeruginosa PAO1 biofilms. rsc.orgnih.gov The half-maximal dispersion concentration (DC₅₀) values indicate a strong capacity to break down the established biofilm structure. rsc.orgnih.gov While the precise molecular mechanism by which quinolactacins induce this dispersal is still under investigation, this activity positions them as promising candidates for addressing the challenge of microbial resistance associated with biofilms. researchgate.netnih.gov
| Compound | Target Organism | Biofilm Dispersion (DC₅₀) | Source |
| (S)-quinolactacin-H | Pseudomonas aeruginosa PAO1 | 42.2 μM | rsc.orgnih.gov |
| (R)-quinolactacin-H | Pseudomonas aeruginosa PAO1 | 47.1 μM | rsc.orgnih.gov |
Antiparasitic Activity
Anti-Plasmodial Effects (e.g., against Plasmodium falciparum)
Quinolactacin A2 has been identified as having anti-plasmodial properties. avensonline.orgresearchgate.net In studies against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, Quinolactacin A2 demonstrated notable activity. avensonline.orgresearchgate.net This was the first report of anti-plasmodial activity for the quinolactacin class of compounds. avensonline.org The half-maximal effective concentration (EC₅₀) was determined to be 24.80 μM. avensonline.orgresearchgate.net In contrast, the co-isolated compounds citrinadin A and butrecitrinadin showed no significant anti-plasmodial activity within the tested concentration range. avensonline.org The discovery of quinolone compounds that target the parasite's mitochondrial respiratory chain has validated this pathway as a key target for antimalarial drugs. capes.gov.brnih.govnih.gov
| Compound | P. falciparum Strain | Anti-Plasmodial Activity (EC₅₀) | Source |
| Quinolactacin A2 | 3D7 (chloroquine-sensitive) | 24.80 μM | avensonline.orgresearchgate.net |
| Citrinadin A | 3D7 (chloroquine-sensitive) | > 25.00 μM | avensonline.org |
| Butrecitrinadin | 3D7 (chloroquine-sensitive) | > 25.00 μM | avensonline.org |
Impact on Parasite Mitochondrial Function
The mechanism behind Quinolactacin A2's anti-plasmodial effect appears to be linked to the disruption of the parasite's mitochondrial function. avensonline.orgresearchgate.net The mitochondrion in P. falciparum is essential for vital processes, including pyrimidine (B1678525) biosynthesis. nih.govmdpi.com Studies evaluating the effect of Quinolactacin A2 on the parasite's mitochondrial membrane potential (ΔΨm) showed a concentration-dependent dissipation of this potential. avensonline.orgresearchgate.netresearchgate.net
This loss of mitochondrial membrane potential is a key event in apoptosis (programmed cell death) and leads to the release of cytochrome C from the mitochondria into the cytosol. avensonline.orgresearchgate.net By compromising mitochondrial integrity, Quinolactacin A2 may induce apoptotic death in the developmental stages of P. falciparum. avensonline.orgresearchgate.net This mode of action, which involves the collapse of mitochondrial function, is consistent with the effects of other quinolone-based antimalarials that inhibit the parasite's electron transport chain. nih.gov
Other Reported Biological Activities (e.g., Cytotoxicity in in vitro Cell Lines, Insecticidal Activity of Related Compounds)
Quinolactacins and related compounds have been evaluated for a variety of other biological activities.
Cytotoxicity: Quinolactacin A2 has shown moderate anti-proliferative activity against certain human cancer cell lines, including LNCaP (prostate cancer) and HL-60 (leukemia), and good activity against HepG2 (liver cancer) and MCF-7 (breast cancer). avensonline.orgresearchgate.net However, it displayed no activity against Jurkat (T-cell leukemia) and PC-3 (prostate cancer) cell lines. avensonline.orgresearchgate.net Other quinolactacin variants and related compounds have also been tested, showing a range of cytotoxic effects against different cancer cell lines. mdpi.com For instance, some quinolactacins showed no inhibitory potential against six human cancer cell lines when tested at a concentration of 5 µM. mdpi.commdpi.com
Insecticidal Activity: A structurally related compound named quinolactacide (B1249744), isolated from Penicillium citrinum, has demonstrated significant insecticidal properties. tandfonline.comtandfonline.com It showed 88% mortality against the green peach aphid (Myzus persicae) at a concentration of 250 ppm. tandfonline.comtandfonline.comoup.com Synthesized quinolactacide exhibited 100% mortality against the green peach aphid and 42% mortality against the diamondback moth (Plutella xylostella) at 500 ppm. nih.gov Prior to this finding, there were no reports on the insecticidal activity of the related quinolactacins A, B, and C. tandfonline.com
Other Activities: Earlier reports indicated that this compound can reduce the production of tumor necrosis factor (TNF). nih.govtandfonline.com Additionally, Quinolactacins A, B, and C have been noted to possess weak antifungal activity against Aspergillus niger. tandfonline.com Some variants have also been screened for acetylcholinesterase (AChE) inhibitory activity. mdpi.com
Comparative Analysis of Biological Profiles Among Quinolactacin Variants
The biological activities of quinolactacins can differ significantly based on their specific structure.
Quinolactacin A2 is the variant with confirmed anti-plasmodial activity against P. falciparum and moderate, selective cytotoxicity against some cancer cell lines. avensonline.orgresearchgate.net
Quinolactacin-H (both R and S enantiomers) stands out for its potent ability to both inhibit the formation of and disperse established P. aeruginosa biofilms, an activity not prominently reported for other variants. researchgate.netrsc.org
Quinolactacins A, B, and C were initially described with weak antifungal activity and TNF production inhibition for this compound. tandfonline.com
Other Quinolactacin variants , such as Quinolactacin B and E, along with related compounds like quinolonimide and quinolonic acid, were tested for cytotoxicity and antibacterial activity but showed no significant inhibitory effects at the concentrations used in one study. mdpi.commdpi.com
The related compound Quinolactacide is distinguished by its potent insecticidal activity, a property not investigated in most other quinolactacins. tandfonline.comnih.gov
This comparative analysis highlights that subtle changes in the quinolactacin scaffold can lead to distinct biological profiles, from anti-biofilm and antiparasitic to insecticidal and cytotoxic activities.
Structure Activity Relationship Sar Studies and Rational Design
Identification of Pharmacophoric Elements within the Quinolactacin Scaffold
The fundamental pharmacophore of the quinolactacin family is the hybrid structure of a quinolone fused to a γ-lactam ring. researchgate.net This core scaffold is essential for its biological activities. Research into analogs has further pinpointed specific functionalities that are critical for its interaction with biological targets.
For its acetylcholinesterase (AChE) inhibitory activity, SAR analyses of various quinolinone alkaloids have highlighted the importance of key functional groups. Specifically, the presence of a carbonyl group at the C-3 position of the lactam ring and the oxygen atom within the five-membered lactam ring itself have been identified as being beneficial for activity. nih.gov These elements are thought to be crucial for the molecule's interaction with the active site of the AChE enzyme. The general concept of a pharmacophore involves identifying the essential structural features for biological activity, which can then be used to design new, potentially more effective, compounds. ijrpr.comd-nb.info
Impact of Stereochemistry on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of Quinolactacin A, a fact that has been clearly demonstrated through the study of its diastereomers, Quinolactacin A1 and Quinolactacin A2. ijrpr.com These molecules are epimers at the C-3 position of the γ-lactam ring.
Comparative biological testing has revealed a significant difference in their potency as acetylcholinesterase inhibitors. Quinolactacin A2 exhibits substantially stronger AChE inhibitory activity, with a reported IC50 value of 19.8 µM. In contrast, its diastereomer, Quinolactacin A1, is a much weaker inhibitor, with an IC50 value of 280 µM. ijrpr.com This more than 14-fold difference in potency underscores the critical importance of the specific stereochemical configuration at the C-3 position for effective interaction with the acetylcholinesterase enzyme. The absolute stereochemistry of Quinolactacin A2 and B2 has been established and is consistent with a biosynthetic origin from L-isoleucine and L-valine, respectively.
Role of Specific Substituents and Functional Groups
The biological activity of quinolactacins is significantly modulated by the nature and position of substituents on the core scaffold. Different members of the quinolactacin family are distinguished by the alkyl substituent at the C-3 position of the γ-lactam ring, which originates from different amino acid precursors during biosynthesis. avensonline.org
The primary biological activities investigated are the inhibition of acetylcholinesterase (AChE) and the inhibition of tumor necrosis factor (TNF) production. Quinolactacin A2, which features a sec-butyl group at C-3, is a known inhibitor of both AChE and TNF production. scinews.uzresearchgate.net Quinolactacin B, with an isopropyl group, has also been a target of synthetic efforts due to its TNF inhibitory activity. acsmedchem.org
The variations in substituents lead to a range of biological activities, as illustrated by the differing IC50 values for AChE inhibition among analogs. For instance, while Quinolactacin A2 has an IC50 of 19.4-19.8 µM for AChE, other analogs show different potencies. ijrpr.commdpi.com Quinolactacins C1 and C2 possess an additional hydroxyl group on the sec-butyl substituent, adding another layer of complexity to the SAR. avensonline.org Furthermore, the N-methyl group on the quinolone nitrogen is a common feature, though a demethylated analog, quinolactacide (B1249744), has also been identified. avensonline.org
The following table summarizes the AChE inhibitory activity of selected this compound analogs, highlighting the influence of stereochemistry and substitution.
| Compound Name | C-3 Substituent | AChE IC50 (µM) |
| Quinolactacin A2 | (S)-sec-butyl | 19.8 ijrpr.com |
| Quinolactacin A1 | (R)-sec-butyl | 280 ijrpr.com |
| Quinolactone A | - | 27.6 nih.gov |
| Analog 7 | - | 11.2 nih.gov |
| Analog 7 from the study is a known quinolactacin derivative, though its common name is not specified in the reference. |
Computational Approaches to SAR and Molecular Docking
To better understand the structure-activity relationships at a molecular level, computational methods such as molecular docking have been employed. nih.gov These studies help to visualize the potential binding modes of quinolactacin analogs within the active sites of their target enzymes, such as acetylcholinesterase (AChE).
Molecular docking studies performed on a series of quinolinone alkaloids, including a potent AChE inhibitor from the quinolactacin family (referred to as compound 7 in the study), have provided insights into the key interactions. The results showed that the most active compound had a strong binding affinity for AChE, with a calculated interaction energy of -9.3 kcal/mol. nih.gov This strong interaction helps to explain its higher inhibitory activity compared to other analogs. The docking models predict that the inhibitor binds within the active site gorge of the enzyme, establishing multiple interactions with key amino acid residues. These computational models are valuable tools that complement experimental SAR data and aid in the rational design of new inhibitors. nih.gov
Design Principles for Enhanced Biological Profiles
The collective findings from SAR and computational studies provide a set of design principles for creating novel this compound analogs with potentially enhanced biological profiles. The goal is to develop new compounds with improved potency, selectivity, and pharmacokinetic properties. rsc.orgscience.gov
Key design strategies that have emerged include:
Stereochemical Control: Maintaining the correct stereochemistry at the C-3 position is paramount for potent AChE inhibition, as demonstrated by the superior activity of Quinolactacin A2 over A1. Future designs should focus on the synthesis of stereochemically pure compounds. ijrpr.com
Scaffold Modification: The quinolone-γ-lactam core is the essential pharmacophore. Modifications to this core, such as exploring different ring fusion patterns or introducing bioisosteric replacements, could lead to novel activities. Combining the quinolone moiety with other pharmacophores is another strategy to achieve diversity and potentially dual-action drugs. acs.org
Substituent Optimization: The alkyl group at the C-3 position significantly influences activity. The synthesis of analogs with a variety of substituents at this position—including different alkyl groups, aryl groups, or functionalized chains—is a logical step to explore the SAR further and potentially improve potency or selectivity for different targets. researchgate.net For example, incorporating pyrazole (B372694) derivatives into a quinolinone scaffold has been shown to enhance biological efficacy in other contexts. rsc.org
Targeted Functionalization: The identification of key interacting groups, such as the C-3 carbonyl, allows for targeted modifications. nih.gov Protecting or altering these groups can help to confirm their role and explore new interactions within the target's binding site.
By applying these principles, researchers can rationally design and synthesize new libraries of quinolactacin-based compounds, moving beyond the naturally occurring structures to develop next-generation therapeutic agents. acs.org
Analytical and Characterization Methodologies in Quinolactacin Research
Spectroscopic Techniques for Structural Elucidation (NMR, IR, MS)
The determination of the chemical structure of quinolactacins is heavily dependent on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the intricate molecular framework of quinolactacins. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMBC, HSQC) NMR experiments are employed. nih.gov ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. nih.govrsc.org Two-dimensional techniques are essential for establishing the connectivity between different parts of the molecule. For instance, Heteronuclear Multiple Bond Correlation (HMBC) is used to identify long-range couplings between carbon and hydrogen atoms, which is critical for assembling the quinolone and γ-lactam ring systems. nih.gov
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of quinolactacins. High-resolution mass spectrometry (HR-ESI-MS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.orgmdpi.com Fragmentation patterns observed in the mass spectrum can also offer clues about the compound's structure.
Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. rsc.orgresearchgate.net For quinolactacins, IR spectra typically show characteristic absorption bands for carbonyl groups (C=O) of the quinolone and lactam rings, as well as N-H and C-H bonds. researchgate.net
The combined data from these spectroscopic techniques allows researchers to piece together the complete chemical structure of novel quinolactacin compounds. rsc.orgscispace.comrsc.orgresearchgate.net
| Spectroscopic Technique | Information Provided | Application in Quinolactacin Research |
| ¹H NMR | Chemical environment and connectivity of hydrogen atoms | Determines the proton framework of the molecule. |
| ¹³C NMR | Carbon skeleton of the molecule | Identifies all carbon atoms in the structure. nih.govrsc.org |
| 2D NMR (COSY, HMBC, HSQC) | Connectivity between atoms | Establishes the bonding arrangement within the molecule. nih.gov |
| HR-ESI-MS | Accurate molecular weight and elemental composition | Determines the molecular formula. rsc.orgmdpi.com |
| IR Spectroscopy | Presence of functional groups | Confirms the presence of key functional groups like carbonyls. rsc.orgresearchgate.net |
Chromatographic Methods for Isolation and Purification (HPLC, SPE)
The journey from a fungal culture to a pure quinolactacin compound involves meticulous isolation and purification steps, where chromatographic techniques play a central role.
High-Performance Liquid Chromatography (HPLC) is the primary tool for the final purification of quinolactacins. rsc.org Reversed-phase HPLC, often using C18 columns, is commonly employed to separate different quinolactacin analogues from a crude extract or from each other. researchgate.net The separation is based on the differential partitioning of the compounds between the stationary phase and a mobile phase of varying polarity. The use of a UV detector allows for the monitoring of the separation process. rsc.org
Solid-Phase Extraction (SPE) is often used as an initial clean-up step to remove major impurities from the fungal extract before HPLC. This technique simplifies the mixture, making the subsequent HPLC purification more efficient.
The combination of these chromatographic methods is essential for obtaining quinolactacins in high purity, which is a prerequisite for accurate structural elucidation and biological testing. nih.govanalis.com.my
X-Ray Crystallography for Absolute Configuration Determination
While spectroscopic methods can determine the connectivity of atoms in a molecule, they often cannot definitively establish the three-dimensional arrangement, or stereochemistry. X-ray crystallography is the gold standard for determining the absolute configuration of chiral molecules like quinolactacins. mdpi.com
This technique involves growing a single crystal of the purified compound and then bombarding it with X-rays. The way the X-rays are diffracted by the crystal lattice allows for the precise determination of the position of each atom in space, revealing the molecule's absolute stereochemistry. mdpi.comrsc.org For example, the absolute configuration of quinolactacin-H was unequivocally determined using single-crystal X-ray diffraction analysis. rsc.orgscispace.comrsc.orgresearchgate.net This information is crucial as different stereoisomers of a compound can have vastly different biological activities.
Bioassay Techniques for in vitro and ex vivo Activity Assessment
To understand the biological effects of quinolactacins, a variety of bioassays are employed. These assays can be broadly categorized as in vitro (performed in a controlled environment outside of a living organism) and ex vivo (using tissue from an organism).
A prominent bioassay used in quinolactacin research is the assessment of its inhibitory activity against the production of tumor necrosis factor (TNF) . nih.govmedkoo.com This is often done using murine peritoneal macrophages or macrophage-like cell lines (e.g., J774.1 cells) that are stimulated with lipopolysaccharide (LPS) to induce TNF production. nih.govmedkoo.com The amount of TNF produced in the presence and absence of the quinolactacin is then measured to determine its inhibitory potency, often expressed as an IC50 value (the concentration required to inhibit 50% of the activity). medkoo.comcaymanchem.com
Other bioassays have revealed different activities for quinolactacins. For instance, some quinolactacins have been shown to inhibit acetylcholinesterase (AChE) , an enzyme implicated in Alzheimer's disease. mdpi.comresearchgate.net These assays typically measure the rate of an enzymatic reaction in the presence of the compound. Additionally, the crystal violet (CV) microtiter plate biofilm assay has been used to demonstrate the ability of some quinolactacins to inhibit and disperse bacterial biofilms. rsc.org The anti-proliferative activities of quinolactacins against various human cancer cell lines have also been investigated. avensonline.org
| Bioassay Technique | Biological Activity Assessed | Example |
| TNF Production Inhibition Assay | Anti-inflammatory activity | Measuring TNF levels in LPS-stimulated macrophages. nih.govmedkoo.comcaymanchem.com |
| Acetylcholinesterase (AChE) Inhibition Assay | Potential for Alzheimer's disease treatment | Measuring the inhibition of AChE enzyme activity. mdpi.comresearchgate.net |
| Crystal Violet Biofilm Assay | Antibiofilm activity | Quantifying the inhibition and dispersion of bacterial biofilms. rsc.org |
| Anti-proliferative Assays | Cytotoxic activity | Assessing the growth inhibition of human cancer cell lines. avensonline.org |
| Antiplasmodial Activity Assay | Antimalarial activity | Testing against Plasmodium falciparum strains. avensonline.org |
Genetic and Molecular Biology Techniques for Biosynthetic Studies (e.g., gene knockout, heterologous expression)
Understanding how fungi produce quinolactacins requires the tools of genetics and molecular biology. These techniques allow researchers to identify and characterize the genes and enzymes involved in the quinolactacin biosynthetic pathway .
A key approach is the identification of the biosynthetic gene cluster (BGC) responsible for quinolactacin production. This is often achieved by searching the fungal genome for genes encoding enzymes typically involved in natural product biosynthesis, such as non-ribosomal peptide synthetases (NRPSs). nih.govresearchgate.net
Once a putative BGC is identified, its function can be confirmed through gene knockout experiments. By deleting a specific gene in the cluster and observing the cessation of quinolactacin production, researchers can confirm the gene's involvement in the pathway. nih.govnews-medical.net For example, the deletion of the qulA and qulB genes in Penicillium citrinum abolished the production of quinolactacin A2. nih.gov
Heterologous expression is another powerful technique where genes from the quinolactacin BGC are transferred into a different, more easily manipulated host organism. acs.org This allows for the functional characterization of individual enzymes in a controlled setting. In vitro assays with purified enzymes are then used to elucidate the specific chemical reactions they catalyze. nih.govnih.gov These studies have revealed that the biosynthesis of quinolactacins involves the condensation of a β-keto acid with an amino acid, catalyzed by NRPS enzymes. nih.govresearchgate.netnih.gov
Feeding experiments with ¹³C-labeled precursors are also used to trace the metabolic origins of the atoms in the quinolactacin molecule, providing further insights into the biosynthetic pathway.
Future Directions and Research Perspectives
Untapped Biosynthetic Potential and Pathway Elucidation
The biosynthesis of quinolactacin A has been a focal point of research, revealing a unique pathway involving nonribosomal peptide synthetases (NRPSs). nih.govresearchgate.netnih.gov The core structure, a quinolone-γ-lactam hybrid, is formed through a concise NRPS pathway starting from L-kynurenine. nih.govnih.gov This differs from the biosynthetic routes of similar compounds found in bacteria and plants. nih.gov Key steps involve methylation, oxidative decarboxylation, and amide hydrolysis of L-kynurenine to produce an unusual β-keto acid precursor, N-methyl-2-aminobenzoylacetate. researchgate.netnih.gov Two single-module NRPSs then incorporate this precursor and L-isoleucine, followed by a Dieckmann condensation to form the characteristic quinolone-γ-lactam structure. researchgate.netnih.gov
Despite these advancements, there remains untapped potential in understanding and manipulating this pathway. The identification of the quinolactacin A2 biosynthetic gene cluster has provided a foundation for further exploration. researchgate.netnih.gov Future research will likely focus on:
Characterizing unassigned enzymes: The functions of all enzymes within the identified gene cluster are not yet fully understood. Detailed biochemical studies are needed to elucidate their precise roles in the biosynthetic cascade.
Heterologous expression and pathway engineering: The successful heterologous reconstitution of the this compound pathway opens doors for producing novel analogs. nih.gov By introducing genes from other organisms or modifying existing enzymes, it may be possible to generate N-desmethyl or other derivatized versions of this compound with altered or enhanced biological activities. nih.gov For instance, a hybrid bacterial and fungal pathway has already been constructed to access the N-desmethyl analog. nih.gov
Exploring precursor flexibility: Investigating the substrate tolerance of the key biosynthetic enzymes could lead to the production of a wider range of quinolactacin derivatives. Feeding the producing organism with different amino acid precursors could be a straightforward approach to this "mutasynthesis."
Advancements in Asymmetric Synthesis and Chemical Derivatization
The total synthesis of quinolactacins has been an active area of research, with a focus on developing enantioselective methods to access specific stereoisomers. rsc.org A key strategy has been the use of the asymmetric Pictet-Spengler reaction to construct the chiral β-carboline core, which is then converted to the quinolone skeleton via Winterfeldt oxidation. rsc.org Chiral auxiliaries and organocatalysts, such as chiral thiourea (B124793) catalysts, have been employed to achieve high enantioselectivity in these reactions. rsc.org
Future advancements in this area are expected to involve:
Late-stage functionalization: Developing methods for the regioselective modification of the quinolactacin core at a late stage of the synthesis would provide rapid access to a diverse library of derivatives. acs.orgacs.org This could involve C-H activation or other modern synthetic techniques to introduce various functional groups, potentially leading to compounds with improved potency or novel biological activities. acs.orgacs.org
Synthesis of complex analogs: The synthesis of more complex derivatives, such as those with modified lactam rings or alternative substituents on the quinolone core, could lead to the discovery of compounds with unique pharmacological profiles.
Deeper Elucidation of Molecular Mechanisms of Action
While this compound is known to exhibit a range of biological activities, including the inhibition of tumor necrosis factor (TNF) production and acetylcholinesterase, the precise molecular mechanisms underlying these effects are not fully understood. nih.govnih.govcaymanchem.com It is known to inhibit TNF production in lipopolysaccharide-stimulated murine peritoneal macrophages. nih.govcaymanchem.com
Future research should aim to:
Identify direct molecular targets: Utilizing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) can help pinpoint the specific proteins that this compound directly binds to within the cell.
Elucidate signaling pathways: Once direct targets are identified, further studies will be necessary to understand how the interaction of this compound with these targets modulates downstream signaling pathways, ultimately leading to the observed biological effects.
Investigate structure-activity relationships (SAR): A systematic study of the biological activities of a wide range of this compound derivatives will be crucial for understanding which structural features are essential for its various effects. This knowledge will guide the design of more potent and selective analogs.
Exploration of New Biological Activities in in vitro and Model Organism Systems
The known biological activities of quinolactacins, including anticancer, antimicrobial, and insecticidal properties, suggest a broad therapeutic potential. nih.gov Recent studies have expanded this scope, revealing new and promising applications.
A significant recent finding is the potent antibiofilm activity of quinolactacin-H, a derivative isolated from a marine-derived Penicillium sp. nih.gov Both the (R)- and (S)-enantiomers of quinolactacin-H have been shown to inhibit the formation of and disperse pre-formed biofilms of the pathogenic bacterium Pseudomonas aeruginosa. nih.govrsc.org This is a particularly important discovery given the challenge of treating biofilm-associated infections, which are notoriously resistant to conventional antibiotics. nih.gov
Furthermore, quinolactacin A2 has demonstrated anti-plasmodial activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the parasite responsible for malaria. avensonline.org Mechanistic studies suggest that it may induce apoptotic death in the parasite by causing the dissipation of the mitochondrial membrane potential. avensonline.org
Future exploration in this area should include:
Screening against a wider range of pathogens: The antibiofilm and anti-plasmodial activities suggest that quinolactacins should be tested against a broader panel of bacteria, fungi, and parasites, including drug-resistant strains.
Investigation of antiviral and immunomodulatory effects: Given its inhibitory effect on TNF production, further studies into the immunomodulatory properties of this compound are warranted. Its potential as an antiviral agent should also be systematically evaluated.
In vivo studies in model organisms: Promising in vitro results, such as the antibiofilm activity, need to be validated in animal models of infection to assess the therapeutic potential of quinolactacins in a more complex biological system.
Application of Omics Technologies in Quinolactacin Research
The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the biology of this compound. humanspecificresearch.orgnih.govnih.gov These technologies can provide a holistic view of the cellular processes affected by this compound. humanspecificresearch.org
Future applications of omics in quinolactacin research include:
Genomics and Transcriptomics: Sequencing the genomes of quinolactacin-producing fungi can reveal the full biosynthetic potential of these organisms, potentially identifying novel related compounds. researchgate.net Transcriptomic analysis (e.g., RNA-seq) of cells treated with this compound can identify changes in gene expression, providing clues about its mechanism of action and cellular targets.
Proteomics: Proteomic studies can identify changes in the abundance and post-translational modifications of proteins in response to this compound treatment, offering further insights into its mode of action.
Metabolomics: Metabolomic profiling of quinolactacin-producing fungi under different culture conditions can help optimize its production and identify new derivatives. ugr.es In target organisms, metabolomics can reveal the metabolic pathways perturbed by this compound.
Integrated Omics Approaches: Combining data from multiple omics platforms will provide a more comprehensive and integrated understanding of the biological effects of this compound, from the genetic and transcriptional level to the protein and metabolic level.
Strategic Development of Research Tools Based on Quinolactacin Scaffolds
The unique structure and biological activity of this compound make its scaffold an attractive starting point for the development of chemical probes and other research tools. These tools can be invaluable for dissecting complex biological processes.
Future directions in this area include:
Design and synthesis of fluorescent probes: Attaching a fluorescent dye to the this compound scaffold would allow for the visualization of its subcellular localization and interaction with its molecular targets in living cells.
Development of affinity-based probes: Immobilizing this compound on a solid support, such as beads, can be used to isolate its binding partners from cell lysates, facilitating target identification.
Creation of photo-crosslinking probes: Incorporating a photo-activatable group into the this compound structure would enable the covalent labeling of its targets upon UV irradiation, providing a powerful tool for target validation.
Development of "clickable" analogs: Synthesizing this compound derivatives with bioorthogonal handles, such as alkynes or azides, would allow for their use in "click chemistry" applications, such as activity-based protein profiling.
By pursuing these future research directions, the scientific community can continue to unravel the complexities of this compound, paving the way for its potential application in medicine and as a tool to explore fundamental biological questions.
Q & A
Q. What experimental methods are used to isolate and purify Quinolactacin A from Penicillium citrinum?
this compound is typically isolated using solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) for purification . The process involves culturing Penicillium citrinum strains (e.g., Cortesy strain) under controlled fermentation conditions, followed by bioactivity-guided fractionation to identify active compounds. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .
Q. How is the chemical structure of this compound characterized?
Structural elucidation employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and mass spectrometry (MS). Key structural features include a quinolone core and a lactam ring, with a molecular formula of C₁₆H₁₈N₂O₂ (MW: 270.33) . X-ray crystallography may supplement these analyses for stereochemical confirmation, particularly to distinguish enantiomers like Quinolactacin A1 and A2 .
Q. What standardized assays evaluate this compound’s bioactivity, such as TNF inhibition?
TNF inhibition is assessed using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., J774.1). Cells are pre-treated with this compound, exposed to LPS, and TNF levels are quantified via ELISA. Dose-response curves (typically 0–50 μM) determine IC₅₀ values. Parallel cytotoxicity assays (e.g., MTT) ensure bioactivity is not confounded by cell death .
Advanced Research Questions
Q. How can researchers optimize synthesis protocols to minimize enantiomerization of Quinolactacin A1 in solution?
Quinolactacin A1 undergoes rapid enantiomerization in propionic acid, forming A2. To mitigate this:
- Use aprotic solvents (e.g., DMSO) during synthesis .
- Conduct reactions at lower temperatures (e.g., 4°C) to slow racemization.
- Monitor enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy .
- Storage at -20°C in anhydrous conditions preserves stability .
Q. How should experimental designs address discrepancies in apoptosis induction data across studies?
Discrepancies in apoptosis rates (e.g., 18% at 50 μM vs. 4% at 6.25 μM in Cladosporium studies) may arise from:
- Cell line variability : Use standardized cell lines (e.g., Jurkat or HeLa) with validated protocols.
- Assay sensitivity : Compare flow cytometry (Annexin V/PI) with caspase-3 activity assays.
- Compound stability : Verify compound integrity during experiments via LC-MS .
Include positive controls (e.g., staurosporine) and replicate experiments across independent labs.
Q. What in silico approaches predict this compound’s interactions with acetylcholinesterase (AChE)?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to AChE’s catalytic site. Key steps:
Q. Methodological Guidelines
- Data Reproducibility : Follow NIH preclinical reporting standards (e.g., detailing cell passage numbers, LPS batch sources) .
- Statistical Rigor : Use ANOVA with post-hoc tests for dose-response analyses; report effect sizes and confidence intervals .
- Ethical Compliance : Adhere to institutional guidelines for animal or human-derived cell line use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
